6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one
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Overview
Description
6,6-Difluoro-3-phenylspiro[33]heptan-1-one is a spirocyclic compound characterized by a unique ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the substituents involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6,6-Difluoro-3-phenylspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure may make it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Phenylspiro[3.3]heptan-1-one: This compound shares a similar spirocyclic structure but lacks the fluorine atoms.
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: This compound has a similar fluorinated spirocyclic structure but with different functional groups.
Uniqueness
6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is unique due to the presence of both fluorine atoms and a phenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12F2O |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
6,6-difluoro-1-phenylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H12F2O/c14-13(15)7-12(8-13)10(6-11(12)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
QDPNJNTYHMHKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C1=O)CC(C2)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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